N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine
Overview
Description
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine typically involves the reaction of benzylamine with 1-benzyl-4-piperidone. One common method includes the following steps:
Wittig Reaction: (methoxymethyl)triphenylphosphonium chloride reacts with N-benzyl-4-piperidone to form an enol ether.
Hydrolysis: The enol ether is hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Involves nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted piperidines.
Scientific Research Applications
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a monoamine releasing agent, affecting neurotransmitter release.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. It is most efficacious as a releaser of norepinephrine, with an EC50 of 41.4 nM . The molecular targets include monoamine transporters, which facilitate the release of neurotransmitters into the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Belongs to the same class of compounds and shares similar structural features.
Uniqueness
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its efficacy as a norepinephrine releaser is particularly notable compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-7-18(8-4-1)15-21-16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19,21H,11-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAOYLIDWZWIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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